
Tafluprost-Säure
Übersicht
Beschreibung
- Durch die Erhöhung des Abflusses von Kammerwasser aus den Augen reduziert this compound effektiv den Augeninnendruck .
Tafluprost-Säure: ist ein wird topisch als Augentropfen angewendet. Es spielt eine entscheidende Rolle bei der Kontrolle des Fortschreitens von und der Behandlung von entweder allein oder in Kombination mit anderen Medikamenten.
Wissenschaftliche Forschungsanwendungen
- Tafluprost-Säure findet Anwendung in verschiedenen Bereichen:
Ophthalmologie: Als wirksame Behandlung von Glaukom und okulärer Hypertonie.
Medizin: Die Forschung untersucht ihr Potenzial in anderen Bereichen, wie z. B. der Modulation von Entzündungen und der Wundheilung.
Chemie: Wissenschaftler untersuchen ihre Reaktivität und Wechselwirkungen mit anderen Molekülen.
Industrie: Es hat Auswirkungen auf die Pharmaindustrie und die Medikamentenentwicklung.
Wirkmechanismus
- This compound wirkt als selektiver Agonist am Prostaglandin-F-Rezeptor .
- Durch die Erhöhung des Abflusses von Kammerwasser aus den Augen senkt es den Augeninnendruck.
- Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören solche, die mit der Prostaglandin-Signalübertragung zusammenhängen.
Wirkmechanismus
Target of Action
Tafluprost acid is a prostanoid selective FP receptor agonist . The primary targets of Tafluprost acid are the FP receptors . These receptors play a crucial role in the regulation of intraocular pressure (IOP) by controlling the outflow of aqueous humor .
Mode of Action
Tafluprost acid interacts with its targets, the FP receptors, by acting as a selective agonist . This interaction results in an increase in the outflow of aqueous humor . Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow .
Biochemical Pathways
The activation of the FP receptors by Tafluprost acid leads to an increase in the outflow of aqueous humor via the uveoscleral pathway . This is the primary biochemical pathway affected by Tafluprost acid. The downstream effect of this pathway activation is a reduction in intraocular pressure (IOP), which is beneficial in conditions like open-angle glaucoma or ocular hypertension .
Pharmacokinetics
Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These ADME properties impact the bioavailability of Tafluprost acid, ensuring its effective delivery to the target receptors.
Result of Action
The molecular effect of Tafluprost acid’s action is the activation of the FP receptors, leading to increased outflow of aqueous humor . On a cellular level, this results in a reduction of intraocular pressure (IOP) . This reduction in IOP is the primary therapeutic effect sought in the treatment of conditions like open-angle glaucoma and ocular hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tafluprost acid. For instance, the age of the patient can be a significant factor, as age is an important risk factor for glaucoma . .
Biochemische Analyse
Biochemical Properties
Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .
Cellular Effects
Tafluprost acid plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .
Molecular Mechanism
The molecular mechanism of Tafluprost acid involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .
Metabolic Pathways
Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Transport and Distribution
Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, Tafluprost acid . This indicates that Tafluprost acid is distributed within the cells and tissues of the eye following the topical application of Tafluprost.
Vorbereitungsmethoden
- Tafluprost ist ein Prodrug , und seine aktive Form ist Tafluprost-Säure. Der synthetische Weg beinhaltet die Aktivierung von Tafluprost zu seiner Säureform durch Esterhydrolyse .
- Industrielle Produktionsmethoden folgen typischerweise einer Reihe von chemischen Transformationen, um die gewünschte Verbindung zu erhalten.
Analyse Chemischer Reaktionen
- Tafluprost-Säure durchläuft verschiedene Reaktionen, darunter Oxidation , Reduktion und Substitution .
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den eingesetzten Syntheseweg.
- Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte und Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
- Tafluprost-Säure teilt seinen Wirkmechanismus mit anderen PGF2α-Analoga, wie z. B. Latanoprost und Travoprost .
- Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften.
Biologische Aktivität
Tafluprost acid, the active metabolite of tafluprost, is a prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This article explores the biological activity of tafluprost acid, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Tafluprost acid acts as an agonist at the prostanoid FP receptor, exhibiting a high affinity (K_i = 0.4 nM) compared to other prostaglandins like latanoprost. Its primary mechanism involves increasing uveoscleral outflow, thereby reducing IOP. Studies suggest that tafluprost may also interact with the EP3 receptor, contributing to its IOP-lowering effects via ciliary artery relaxation through calcium inhibition in smooth muscle cells .
Pharmacokinetics
After topical administration, tafluprost acid reaches peak plasma concentrations within 10 minutes and is detectable for up to one hour. The ocular absorption is approximately 75%, with significant concentrations found in the cornea and ciliary body for at least eight hours post-administration . The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | Achieved at 10 minutes |
Ocular Absorption | ~75% |
Duration of Detection | Up to 1 hour |
Time to Maximum Concentration | 10 minutes |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of tafluprost acid in lowering IOP. A phase III study in Japan demonstrated that tafluprost was non-inferior to latanoprost, with significant reductions in IOP observed:
- Tafluprost Group : Mean reduction of 6.6 ± 2.5 mmHg (27.6%)
- Latanoprost Group : Mean reduction of 6.2 ± 2.5 mmHg (25.9%)
Additionally, 80.4% of patients treated with tafluprost showed a reduction of 20% or more in IOP compared to 70.6% in the latanoprost group .
Long-Term Efficacy
In a long-term study involving 351 patients, tafluprost maintained a stable IOP reduction (4.9 to 5.7 mmHg) over 52 weeks, confirming its sustained efficacy . The following table summarizes findings from various clinical studies:
Study Type | Population Size | IOP Reduction (mmHg) | Duration |
---|---|---|---|
Phase III Comparative Study | 109 | 6.6 ± 2.5 | 4 weeks |
Long-Term Safety Study | 351 | 4.9 - 5.7 | 52 weeks |
Switch Study from Latanoprost | 118 | Significant reduction | 12 weeks |
Safety Profile
Tafluprost acid has been shown to have a favorable safety profile with minimal systemic exposure due to low plasma concentrations post-administration . Adverse events reported in clinical trials were similar between tafluprost and comparator groups, indicating good tolerability among patients.
Case Studies
- Neuroprotective Effects : In preclinical studies on rats, tafluprost demonstrated neuroprotective effects following optic nerve crush injuries, suggesting potential benefits beyond IOP reduction by promoting retinal ganglion cell survival .
- Patient Satisfaction : A study switching patients from preserved prostaglandin analogs to preservative-free tafluprost indicated improved tolerability and quality of life, with a significant percentage reporting satisfaction with their therapy after the switch .
Eigenschaften
IUPAC Name |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694020 | |
Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-88-8 | |
Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.